molecular formula C20H28O4 B127958 Prostaglandin A3

Prostaglandin A3

Cat. No.: B127958
M. Wt: 332.4 g/mol
InChI Key: KSIRMUMXJFWKAC-FHJHOUOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin A3 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. These compounds play crucial roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots. This compound is particularly notable for its involvement in regulating inflammation and immune responses.

Mechanism of Action

Target of Action

Prostaglandin A3 (PGA3) is a member of the prostaglandin family, which are lipid compounds that act like hormones in the body . PGA3 primarily targets prostanoid-specific receptors , which are G-protein-coupled receptors . These receptors play a crucial role in facilitating prostaglandin signaling, which controls a wide range of biological processes, including inflammation, pain perception, and cell survival .

Mode of Action

PGA3 interacts with its targets, the prostanoid-specific receptors, to initiate a cascade of biological responses. In radioligand binding experiments, PGA3 has been found to bind with high affinity to canine EP2 and EP4 receptors . Additionally, PGA3 weakly binds to the human PPARγ receptor . The interaction of PGA3 with these receptors leads to the activation of various signaling pathways, resulting in diverse physiological effects.

Biochemical Pathways

Prostaglandins, including PGA3, are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . They act most often as autocrine or paracrine signaling agents and have relatively short half-lives .

Pharmacokinetics

Prostaglandins in general are known to have relatively short half-lives and act most often as autocrine or paracrine signaling agents . This suggests that PGA3 may also have a short half-life and primarily exert its effects locally, near the site of its production.

Result of Action

The molecular and cellular effects of PGA3’s action are diverse and depend on the specific receptors it interacts with and the physiological context. For example, prostaglandin signaling, including that mediated by PGA3, controls a wide range of biological processes, such as blood pressure homeostasis, inflammation and its resolution, pain perception, and cell survival . Disruption of normal prostanoid signaling, including PGA3 signaling, is implicated in numerous disease states .

Biochemical Analysis

Biochemical Properties

Prostaglandin A3 is synthesized from arachidonic acid, a polyunsaturated fatty acid, when needed by a particular cell . It interacts with various enzymes, proteins, and other biomolecules. The ability of this compound to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which it binds .

Cellular Effects

This compound has diverse effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It acts as a local messenger molecule, exerting itself both in an autocrine and paracrine fashion .

Molecular Mechanism

This compound exerts its effects at the molecular level through specific action sites and the pathological alteration of the expression levels of related proteins . It initiates intracellular signal transductions, including cyclic adenosine monophosphate (cAMP)- and calcium ion (Ca2+)-induced cascades .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that the level of this compound in workers significantly increased when they were under certain nutrition .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways of the prostaglandin family . It is synthesized from arachidonic acid via a series of enzymatic reactions .

Subcellular Localization

Both Prostaglandin endoperoxide H synthases-1 and -2, which are involved in the synthesis of prostaglandins, were found on the lumenal surfaces of the endoplasmic reticulum (ER) and nuclear envelope of human monocytes, murine NIH 3T3 cells, and human umbilical vein endothelial cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin A3 typically involves the use of lactones as key intermediates. The Corey lactone method is one of the most efficient and widely used synthetic routes. This method involves the formation of δ-lactones and γ-lactones, which are then converted into the desired prostaglandin through a series of stereocontrolled reactions .

Industrial Production Methods: Industrial production of this compound often employs chemoenzymatic synthesis methods. These methods combine chemical and enzymatic steps to achieve high yields and purity. The process usually starts with the enzymatic conversion of arachidonic acid to prostaglandin intermediates, followed by chemical modifications to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin A3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the molecule, often resulting in the formation of hydroxyl or keto groups.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of alcohols or alkanes.

    Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydroxyl group with a halogen.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens like chlorine and bromine, often in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions include various hydroxylated, keto, and halogenated derivatives of this compound .

Scientific Research Applications

Prostaglandin A3 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.

    Biology: It plays a role in understanding the mechanisms of inflammation and immune responses.

    Medicine: this compound is being investigated for its potential therapeutic effects in treating inflammatory diseases and immune disorders.

    Industry: It is used in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Prostaglandin A3 is part of a larger family of compounds known as eicosanoids, which also includes thromboxanes and leukotrienes. These compounds share a common biosynthetic pathway but differ in their structures and functions. For example:

    Prostaglandin E2: Known for its role in inducing fever and pain.

    Prostaglandin F2α: Involved in smooth muscle contraction and reproductive processes.

    Thromboxane A2: Promotes platelet aggregation and vasoconstriction.

    Leukotriene B4: Involved in the inflammatory response and chemotaxis of immune cells.

This compound is unique in its specific role in modulating inflammation and immune responses, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(Z)-7-[(1R,2S)-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12-18,21H,2,5,8-11H2,1H3,(H,23,24)/b6-3-,7-4-,14-12+/t16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIRMUMXJFWKAC-FHJHOUOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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